![molecular formula C16H22N2 B116849 5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole CAS No. 209682-64-4](/img/structure/B116849.png)
5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Method Development
Eletriptan impurity F is utilized in the development of analytical methods, particularly in high-performance liquid chromatography (HPLC). It serves as a reference compound to identify and quantify impurities during the synthesis of Eletriptan .
Method Validation
This compound is essential for method validation processes, ensuring the accuracy and reliability of analytical methods in pharmaceutical research. It helps in establishing the performance characteristics of the method under investigation .
Quality Control Applications
In the context of Quality Control (QC), Eletriptan impurity F is used to monitor the purity of Eletriptan batches. It aids in detecting the presence of impurities that may arise during the manufacturing process .
Pharmacokinetic Studies
Researchers use Eletriptan impurity F in pharmacokinetic studies to understand the metabolism and distribution of Eletriptan in the body. It helps in identifying potential metabolites and their pharmacological effects .
Drug Formulation Research
The compound is involved in drug formulation research, particularly in the optimization of drug delivery systems like instant release buccal films. It contributes to the understanding of how impurities can affect the stability and efficacy of the final pharmaceutical product .
Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical research, and Eletriptan impurity F is characterized to understand its chemical behavior. This includes studying its synthesis pathways, stability under various conditions, and potential interactions with other substances .
Mecanismo De Acción
Target of Action
Eletriptan impurity F primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological and pathological processes, including mood, anxiety, and migraine .
Mode of Action
Eletriptan impurity F acts as a selective agonist for its primary targets . It binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding triggers a series of biochemical reactions that result in the therapeutic effects of the compound .
Biochemical Pathways
The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan impurity F leads to a decrease in the release of certain neurotransmitters, including glutamate and substance P . This results in a reduction of neuronal excitability and inflammation, which are key factors in the pathophysiology of conditions like migraines .
Pharmacokinetics
Similar compounds are known to be metabolized by the cyp3a4 enzyme and have a half-life of approximately 4 hours . These properties can impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan impurity F leads to a reduction in neuronal excitability and inflammation . This can result in the alleviation of symptoms in conditions like migraines, where neuronal hyperexcitability and inflammation play a key role .
Action Environment
The action of Eletriptan impurity F can be influenced by various environmental factors. For instance, the presence of certain substances, such as alcohol or other drugs, can affect the metabolism of the compound and thus its efficacy . Additionally, genetic factors can influence the individual’s response to the compound .
Propiedades
IUPAC Name |
5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBUOODGXPTQOQ-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Ethyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | |
CAS RN |
209682-64-4 |
Source


|
| Record name | 1H-Indole, 5-ethyl-3-(((2R)-1-methyl-2-pyrrolidinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209682644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-INDOLE, 5-ETHYL-3-(((2R)-1-METHYL-2-PYRROLIDINYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68TX8Z5QGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
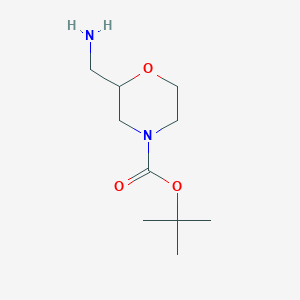
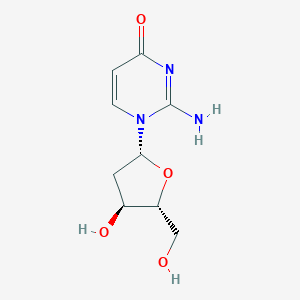
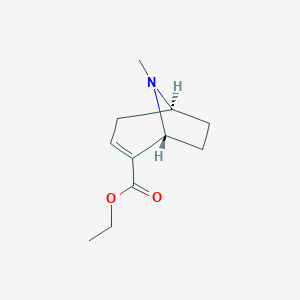
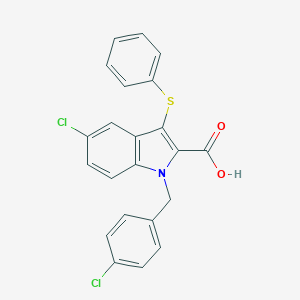

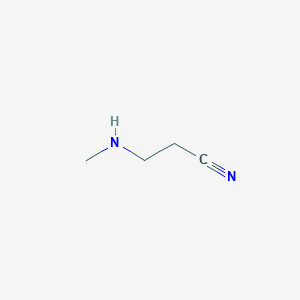
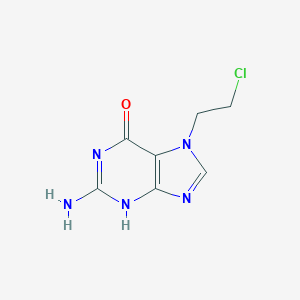

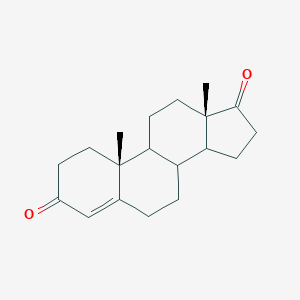
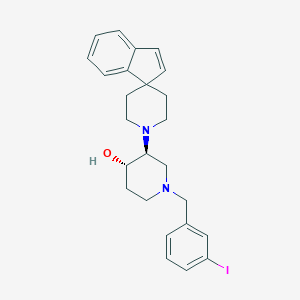
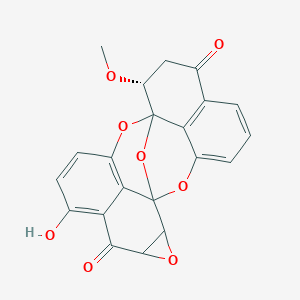
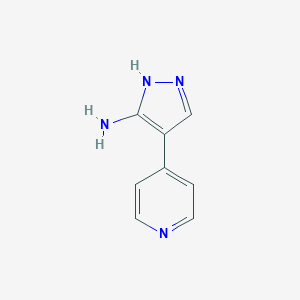
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)